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Compound of Interest

Compound Name: L002

Cat. No.: B103937 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides targeted troubleshooting guides and FAQs to address

common issues encountered during enzymatic assays involving the p300 inhibitor, L002.

Frequently Asked Questions (FAQs)
Q1: Why is L002 showing weak inhibition of p300 in my
experiment?
Observing weaker-than-expected inhibition from L002, a known potent p300 inhibitor, typically

points to experimental conditions rather than the compound's intrinsic activity. L002 is a potent,

cell-permeable, and specific inhibitor of the acetyltransferase p300 (KAT3B) with a reported

half-maximal inhibitory concentration (IC50) of approximately 1.98 μM.[1][2][3][4] If your results

deviate significantly from this value, it is crucial to systematically evaluate your experimental

setup, reagent quality, and assay conditions.

Q2: What is the established potency and selectivity of
L002?
L002 is a well-characterized inhibitor of p300. It also shows much weaker inhibitory effects

against the related histone acetyltransferases (HATs) PCAF and GCN5.[1][2] It is reported to be

specific against a panel of other acetyltransferases, deacetylases, and methyltransferases.[1] A

summary of its reported potency is provided in the data table below.
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Q3: How does L002 inhibit p300?
L002 acts as a competitive inhibitor by binding to the acetyl-CoA pocket of the p300 catalytic

domain.[1][3] This prevents the natural substrate, acetyl-CoA, from binding, thereby blocking

the transfer of an acetyl group to histone and non-histone protein substrates like p53.[1][4]

Q4: Could the issue be related to the L002 compound
itself?
Absolutely. The integrity, solubility, and concentration of the inhibitor are critical. L002 should be

stored as a stock solution at -20°C for up to one year or -80°C for up to two years.[1] It is

soluble in DMSO and DMF at 30 mg/mL.[2] Ensure the compound is fully dissolved before

preparing serial dilutions and that the final concentration of the solvent (e.g., DMSO) is

consistent across all experimental conditions and does not exceed a level that affects enzyme

activity.

Q5: What is the difference between an in vitro
biochemical assay and a cell-based assay for inhibition?

In Vitro Biochemical Assays: These assays use purified components (recombinant p300

enzyme, histone peptide substrate, acetyl-CoA) in a controlled buffer system. They directly

measure the inhibitor's effect on the enzyme's catalytic activity. Discrepancies here are often

due to reagent quality, buffer composition, or substrate concentrations.

Cell-Based Assays: These experiments measure the downstream effects of p300 inhibition

within a living cell, such as changes in histone acetylation.[4] While L002 is cell-permeable[1]

[3], observing weak effects in a cellular context could be due to cell line-specific differences

in membrane transport, drug efflux pumps, or compound metabolism, in addition to the

factors affecting in vitro assays.

Quantitative Data Summary
This table summarizes the reported IC50 values for L002 against p300 and other related

histone acetyltransferases (HATs). Use these values as a benchmark for your experimental

results.
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Target Enzyme Reported IC50 (µM) Inhibition Level

p300 (KAT3B) 1.98 Potent

PCAF 35 Weak

GCN5 34 Weak

Data sourced from MedchemExpress and Cayman Chemical.[1][2]

Troubleshooting Guide for Weak p300 Inhibition
Use this guide to diagnose and resolve common issues that may lead to observing weak

inhibition by L002.
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Potential Problem Possible Cause(s) Recommended Solution(s)

Compound Integrity &

Handling

1. Degradation: Improper

storage (e.g., repeated freeze-

thaw cycles, incorrect

temperature).[1]2. Low Purity:

The compound lot has

significant impurities.3.

Inaccurate Concentration:

Error in weighing, dilution, or

evaporation of solvent from

stock solution.

1. Verify Storage: Ensure L002

is stored at -20°C or -80°C.[1]

Purchase a new, certified lot if

degradation is suspected.2.

Check Purity: Refer to the

Certificate of Analysis (CoA)

for your specific lot. Consider

analytical validation (e.g.,

HPLC) if purity is a concern.3.

Prepare Fresh Stocks: Make

fresh serial dilutions from a

new stock solution for each

experiment.

Assay Conditions

1. Suboptimal Buffer: pH, salt

concentration, or additives are

affecting enzyme or inhibitor

activity.2. High Substrate

Concentration: As a

competitive inhibitor of Acetyl-

CoA, high concentrations of

Acetyl-CoA will increase the

apparent IC50 of L002.3.

Inactive Enzyme: Recombinant

p300 has lost activity due to

improper storage or handling.

1. Optimize Buffer: Use a

recommended buffer (e.g., 50

mM Tris-HCl, pH 8.0, 10%

glycerol, 0.1 mM EDTA, 1 mM

DTT).2. Check Substrate

Levels: Use substrate

concentrations at or below

their Km values. The original

discovery assay used 50 µM of

acetyl-CoA.[4]3. Validate

Enzyme: Run a control

reaction with no inhibitor to

confirm robust enzyme activity.

Titrate the enzyme to find an

optimal concentration that

yields a linear reaction rate.

Experimental Procedure 1. Incomplete Solubility: L002

is not fully dissolved in the

assay buffer, reducing its

effective concentration.2.

Assay Interference: L002 or

the solvent (DMSO) is

1. Ensure Solubilization: After

adding L002 to the assay

buffer, ensure thorough mixing.

Check for precipitation. Note

that L002 has limited solubility

in aqueous solutions like PBS.
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interfering with the detection

method (e.g., fluorescence

quenching).3. Incorrect

Incubation Time: Incubation

time is too long, leading to

substrate depletion, or too

short for inhibition to occur.

[2]2. Run Controls: Test L002

in the assay without the

enzyme to check for

background signal or

quenching. The original study

confirmed L002 does not

quench the specific fluorescent

adduct used.[4]3. Optimize

Time: Determine the initial

velocity phase of the

enzymatic reaction and ensure

your measurements are taken

within this linear range.

Data Analysis

1. Incorrect Curve Fitting:

Using an inappropriate model

for IC50 calculation.2.

Insufficient Data Points: Too

few concentrations tested to

accurately define the dose-

response curve.

1. Use Proper Model: Use a

non-linear regression model

(e.g., [Inhibitor] vs. response --

Variable slope) to calculate the

IC50.2. Expand Concentration

Range: Use a wider range of

L002 concentrations (e.g., 8-

10 points) spanning from no

inhibition to maximal inhibition

to accurately define the top

and bottom plateaus of the

curve.

Visualizations
L002 Mechanism of Action
The diagram below illustrates how p300 acetylates its substrates and how L002 competitively

inhibits this process.
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Caption: Competitive inhibition of p300 by L002.

Troubleshooting Workflow for Weak Inhibition
This workflow provides a logical sequence of steps to diagnose the cause of weak p300

inhibition in your experiment.
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Caption: A logical workflow for troubleshooting weak L002 inhibition.
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Detailed Experimental Protocol
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol is a representative example based on methods used in the discovery and

characterization of L002.[4] It is designed to measure the transfer of an acetyl group from

acetyl-CoA to a histone peptide, which can be detected via fluorescence.

I. Reagents and Materials:

p300 Enzyme: Purified, recombinant catalytic domain of human p300.

Inhibitor: L002, dissolved in 100% DMSO to make a 10 mM stock solution.

Substrates:

Histone H3 N-terminal peptide (e.g., ARTKQTARKSTGGKAPRKQLA).

Acetyl Coenzyme A (Acetyl-CoA).

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

Detection Reagents: A fluorogenic thiol-reactive dye to detect the product CoASH

(Coenzyme A).

Plate: 384-well, low-volume, black, flat-bottom plate.

Plate Reader: Capable of measuring fluorescence at the appropriate excitation/emission

wavelengths for the chosen dye.

II. Procedure:

Prepare Serial Dilutions of L002:

Create a series of L002 dilutions in 100% DMSO.

Further dilute these into Assay Buffer to achieve the final desired concentrations. Ensure

the final DMSO concentration is constant (e.g., ≤1%) in all wells.
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Enzyme and Inhibitor Pre-incubation:

Add 5 µL of the diluted L002 solutions or vehicle control (DMSO in Assay Buffer) to the

wells of the 384-well plate.

Add 5 µL of diluted p300 enzyme to each well.

Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind

to the enzyme.

Initiate the Reaction:

Prepare a substrate master mix in Assay Buffer containing the Histone H3 peptide and

Acetyl-CoA.

Add 10 µL of the substrate master mix to each well to start the reaction. Final

concentrations should be approximately 50 µM for Acetyl-CoA and the histone peptide.

Incubate the plate at 30°C for 30 minutes. Ensure this time falls within the linear range of

the reaction.

Stop the Reaction and Detect Signal:

Stop the reaction by adding a developing solution containing the fluorogenic thiol-reactive

dye.

Incubate for an additional 15 minutes at room temperature to allow the dye to react with

the CoASH product.

Read the fluorescence on a compatible plate reader.

Data Analysis:

Subtract the background fluorescence (wells with no enzyme).

Normalize the data to the positive control (enzyme with vehicle, 0% inhibition) and

negative control (no enzyme, 100% inhibition).
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Plot the normalized percent inhibition against the logarithm of the L002 concentration.

Calculate the IC50 value using a suitable non-linear regression curve fit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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